Neomycin,(S)
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Overview
Description
Neomycin is an aminoglycoside antibiotic that exhibits bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli. It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University . It is produced naturally by the bacterium Streptomyces fradiae . Neomycin is commonly used in topical and oral formulations, including creams, ointments, and eyedrops .
Preparation Methods
Neomycin is primarily biosynthesized by Streptomyces fradiae through fermentation . The synthesis requires specific nutrient conditions in either stationary or submerged aerobic conditions . The compound is then isolated and purified from the bacterium . Industrial production of neomycin involves optimizing the fermentation process to enhance yield. For example, the transcription factor NecR has been identified to promote neomycin synthesis by binding to the promoter region of neoS, thereby enhancing its transcriptional levels .
Chemical Reactions Analysis
Neomycin undergoes various chemical reactions, including acetylation and hydrolysis. During fermentation, acetylation of neomycin A, B, and C occurs, resulting in lower antibiotic potency . Acid hydrolysis of neomycin B yields neomycin A and neobiosamine B, while hydrolysis of neomycin C yields neomycin A and neobiosamine C . Common reagents used in these reactions include acids for hydrolysis and acetylating agents for acetylation. The major products formed from these reactions are neomycin A, neobiosamine B, and neobiosamine C .
Scientific Research Applications
Neomycin has broad applications in medicine and agriculture. It is used to treat bacterial infections in the respiratory and gastrointestinal tracts, as well as in disease management in crops . Neomycin has also shown potential in treating tumors and SARS-CoV-2 . In scientific research, neomycin is used to study bacterial protein synthesis and the effects of antibiotics on bacterial growth . It is also used in combination with other antibiotics to enhance their efficacy .
Mechanism of Action
Neomycin exerts its bactericidal action by binding to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis . This inhibition leads to errors in the transcription of genetic codes, ultimately suppressing bacterial growth and survival . Neomycin targets the bacterial ribosome, which is crucial for the survival of bacteria .
Comparison with Similar Compounds
Neomycin belongs to the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, streptomycin, and kanamycin . Neomycin is unique in its composition, as it is a complex of several related compounds, including neomycin A (neamine), neomycin B (framycetin), and neomycin C . Neomycin B is the most active component, followed by neomycin C and neomycin A . Compared to other aminoglycosides, neomycin has a broader spectrum of activity against Gram-negative bacteria and is partially active against Gram-positive bacteria .
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20?,21-,22-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-DADFFHKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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